molecular formula C10H11N5O B8698501 2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one

2-(aminomethyl)-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one

Cat. No. B8698501
M. Wt: 217.23 g/mol
InChI Key: UBGDDKHQVMYIRB-UHFFFAOYSA-N
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Patent
US08598175B2

Procedure details

To a solution of 5.3 g (15.26 mmol) of 2-(1-Methyl-6-oxo-1,6-dihydro-[4,4]bipyrimidinyl-2-ylmethyl)-isoindole-1,3-dione in 40 ml of ethanol was added 2.37 mL (76.30 mmol) of hydrazine hydrate and the resulting mixture was heated under reflux for 3 h. The mixture was filtered and the solid obtained was triturated with dichloromethane for 24 h, filtered, and the resulting filtrates were evaporated to dryness, the residue was triturated with diethyl ether and filtered to give 1.8 g of pure compound as a solid.
Name
2-(1-Methyl-6-oxo-1,6-dihydro-[4,4]bipyrimidinyl-2-ylmethyl)-isoindole-1,3-dione
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][N:10]=2)[N:4]=[C:3]1[CH2:15][N:16]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[NH2:16][CH2:15][C:3]1[N:2]([CH3:1])[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][N:10]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
2-(1-Methyl-6-oxo-1,6-dihydro-[4,4]bipyrimidinyl-2-ylmethyl)-isoindole-1,3-dione
Quantity
5.3 g
Type
reactant
Smiles
CN1C(=NC(=CC1=O)C1=NC=NC=C1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
2.37 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated with dichloromethane for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the resulting filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NCC=1N(C(C=C(N1)C1=NC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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